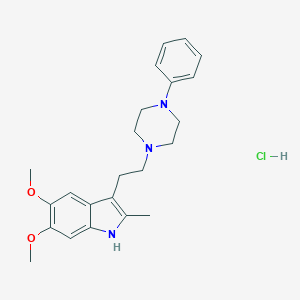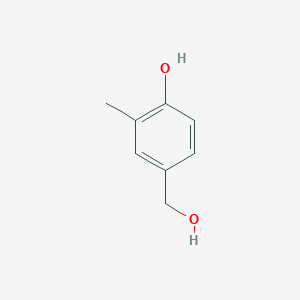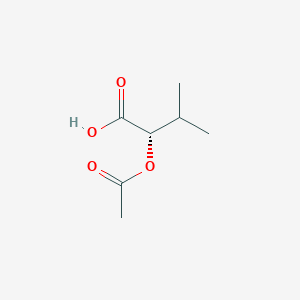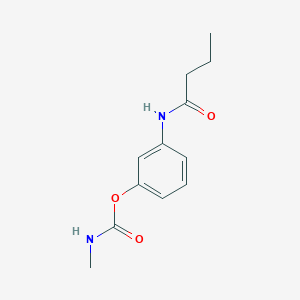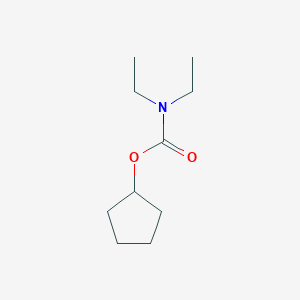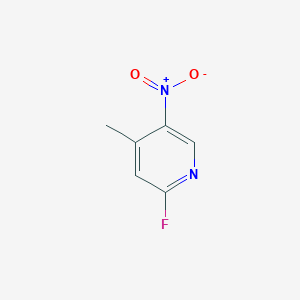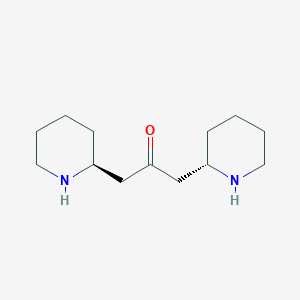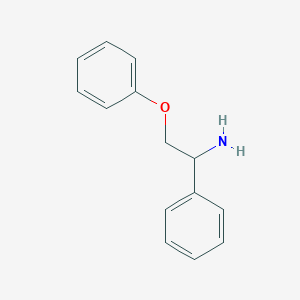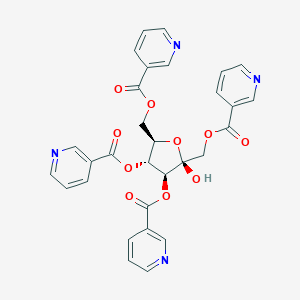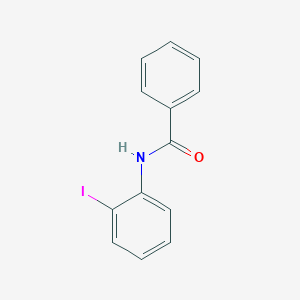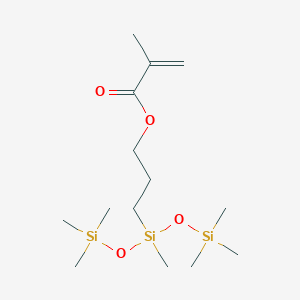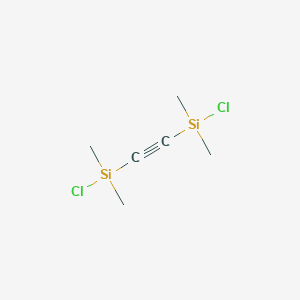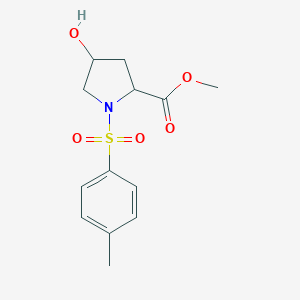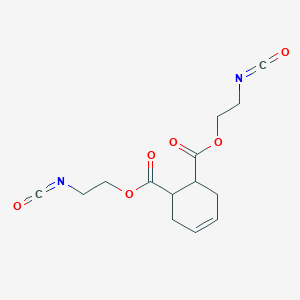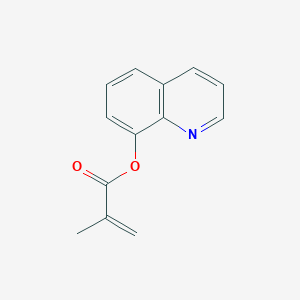
8-Quinolyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolyl methacrylate (8-QMA) is a chemical compound that has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It is a derivative of quinoline, an organic compound that is commonly found in many natural products. 8-QMA has a unique structure that allows it to selectively bind to metal ions, making it a valuable tool for studying metal ion interactions in biological systems.
Wirkmechanismus
The mechanism of action of 8-Quinolyl methacrylate involves the selective binding of the compound to metal ions. The quinoline moiety of 8-Quinolyl methacrylate binds to the metal ion, while the methacrylate group provides a fluorescent signal upon excitation with light. The binding of metal ions to 8-Quinolyl methacrylate results in a change in the fluorescent signal, allowing for the detection of metal ion concentrations in biological systems.
Biochemische Und Physiologische Effekte
8-Quinolyl methacrylate has been shown to have minimal biochemical and physiological effects on living systems. The compound is relatively non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of 8-Quinolyl methacrylate used in experiments should be carefully controlled to avoid any potential toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Quinolyl methacrylate in lab experiments is its selectivity for metal ions. This allows for the specific detection of metal ion concentrations in biological systems. Additionally, the fluorescent properties of 8-Quinolyl methacrylate allow for real-time monitoring of metal ion dynamics. However, one limitation of using 8-Quinolyl methacrylate is its relatively low solubility in water, which can limit its application in aqueous environments.
Zukünftige Richtungen
There are several future directions for the use of 8-Quinolyl methacrylate in scientific research. One potential application is the development of new fluorescent probes that are more selective for specific metal ions. Additionally, 8-Quinolyl methacrylate could be used in the development of new imaging techniques for the detection of metal ions in living systems. Finally, the use of 8-Quinolyl methacrylate in combination with other fluorescent probes could allow for the simultaneous detection of multiple metal ions in biological systems.
Synthesemethoden
The synthesis of 8-Quinolyl methacrylate involves the reaction of quinoline with methacrylic acid in the presence of a catalyst. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. The purity of the compound can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
8-Quinolyl methacrylate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has been used to study the role of metal ions in biological processes such as enzyme activity, protein folding, and DNA replication. The fluorescent properties of 8-Quinolyl methacrylate allow for the monitoring of metal ion concentrations in real-time, making it a valuable tool for studying metal ion dynamics in living systems.
Eigenschaften
CAS-Nummer |
19352-51-3 |
|---|---|
Produktname |
8-Quinolyl methacrylate |
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
quinolin-8-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-9(2)13(15)16-11-7-3-5-10-6-4-8-14-12(10)11/h3-8H,1H2,2H3 |
InChI-Schlüssel |
WOCXVYHJGQMHTR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Andere CAS-Nummern |
19352-51-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



